molecular formula C13H20N2O2 B358701 N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 331956-10-6

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B358701
CAS No.: 331956-10-6
M. Wt: 236.31g/mol
InChI Key: BGROOSOHEJHFDU-UHFFFAOYSA-N
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Description

N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine is a chemical compound with a molecular structure that includes a benzo[1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of benzo[1,3]dioxole derivatives with appropriate amines under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzo[1,3]dioxole ring .

Scientific Research Applications

N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer research, it may target microtubules and tubulin, leading to mitotic blockade and apoptosis in cancer cells . The specific molecular interactions and pathways can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Properties

CAS No.

331956-10-6

Molecular Formula

C13H20N2O2

Molecular Weight

236.31g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C13H20N2O2/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,3,6-7,9-10H2,1-2H3

InChI Key

BGROOSOHEJHFDU-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CN(C)CCCNCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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